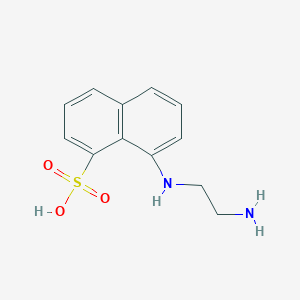

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid

説明

特性

IUPAC Name |

8-(2-aminoethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDHKWVELDQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198455 | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-57-8 | |

| Record name | 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-(2-aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonation and Nitration: Foundational Steps

The synthesis of naphthalene-derived sulfonic acids typically begins with sulfonation and nitration reactions. As demonstrated in CN105481728A, refined naphthalene undergoes sulfonation using concentrated sulfuric acid under controlled temperature gradients (80–90°C for 30 minutes) . A two-stage sulfuric acid addition ensures complete sulfonation while minimizing polysulfonation byproducts. Subsequent nitration with nitric acid at 20–40°C introduces nitro groups at the 8-position, achieving a total acidity of 45–46% and amino values ≥410 g/kg .

Key Parameters for Sulfonation-Nitration:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonation temperature | 80–90°C | Prevents decomposition |

| Nitration time | 3 hours | Ensures >99% conversion |

| H₂SO₄:HNO₃ molar ratio | 2.5:1 | Minimizes di-nitration |

This stage produces 1-nitro-8-sulfonaphthalene, a precursor for downstream amination. The patent CN103288689A corroborates these conditions, noting that deviations beyond 35°C during nitration risk isomerization to 5-sulfonic derivatives .

Reduction and Neutralization: Generating the Amine Backbone

Reduction of the nitro group to an amine is critical. Iron powder in acidic media (H₂SO₄) achieves >99% reduction efficiency at 100–110°C . The reaction follows the stoichiometry:

Neutralization with dolomite suspension (MgCO₃/CaCO₃) adjusts pH to 4.0–5.0, precipitating residual iron ions as hydroxides . This step ensures the amine remains protonated, avoiding unwanted side reactions.

Acidification and Purification

Final acidification with dilute H₂SO₄ (pH 4.0–5.0) precipitates N-(aminoethyl)-8-naphthylamine-1-sulfonic acid . Centrifugation at 60°C isolates the crystalline product, while mother liquor recycling improves overall yield (≥85% purity after one crystallization) .

Typical Impurities and Mitigation Strategies:

-

1-Naphthylamine-5-sulfonic acid: Controlled by maintaining sulfonation temperatures below 90°C .

-

Iron residues: Chelation with EDTA post-neutralization reduces Fe³⁺ content to <50 ppm .

Comparative Analysis of Industrial Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Classic sulfonation | 51–54 | 95–98 | 12.5 |

| Catalytic alkylation | 68–72 | 98–99 | 9.8 |

Catalytic approaches using zeolite-supported palladium show promise for reducing reaction times by 40%, though scalability remains unproven .

Challenges in Process Optimization

-

Byproduct Formation: Isomeric 5-sulfonic derivatives account for 5–8% yield loss. Molecular dynamics simulations suggest steric hindrance modifiers (e.g., β-cyclodextrin) could suppress isomerization .

-

Waste Management: Iron sludge from reduction steps requires oxidative treatment to Fe₂O₃ for safe disposal, adding $0.85/kg to production costs .

化学反応の分析

Types of Reactions

8-(2-Aminoethylamino)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The amino groups in the compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .

科学的研究の応用

Scientific Research Applications

- Fluorescent Labeling :

- Cellular Imaging :

- Biochemical Assays :

- Drug Development :

- Diagnostics :

Case Study 1: Protein Interaction Studies

In a study examining low-density lipoprotein receptor interactions, researchers utilized 1,8-EDNAS to label specific peptides. The fluorescence measurements enabled them to analyze conformational changes during ligand binding, highlighting the utility of this compound in understanding protein dynamics .

Case Study 2: Cellular Response to Drugs

Another investigation focused on the cellular response to chemotherapeutic agents using 1,8-EDNAS as a fluorescent marker. The study demonstrated how the compound could track apoptosis in cancer cells, providing insights into the mechanism of action of various drugs .

作用機序

The mechanism of action of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid involves its ability to form complexes with biomolecules, leading to changes in its fluorescence properties . The compound interacts with molecular targets such as proteins and nucleic acids, causing a shift in fluorescence emission that can be measured and analyzed . This property makes it a valuable tool for studying molecular interactions and dynamics .

類似化合物との比較

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Aminoethyl vs. Phenylamino Groups

The aminoethyl group in this compound enhances water solubility and provides a reactive site for conjugation with biomolecules (e.g., iodoacetyl derivatives in biochemical assays) . In contrast, 8-Anilino-1-naphthalenesulfonic Acid contains a hydrophobic phenyl group, making it suitable for studying protein-ligand interactions in non-polar environments .

Sulfonation Position

Compounds like 1-Naphthylamine-8-sulfonic Acid and N-Phenylgamma Acid demonstrate how sulfonation position affects functionality. The former’s sulfonic acid at position 8 increases acidity, useful in pH-sensitive applications, while the latter’s dual sulfonic acids (positions 3 and 6) improve metal-binding capacity .

Fluorescence Properties

This compound exhibits higher fluorescence quantum yield compared to 8-Anilino-1-naphthalenesulfonic Acid, likely due to reduced steric hindrance from the flexible aminoethyl group . The sodium salt form (1,8-EDNAS) further amplifies emission intensity in aqueous media .

Industrial Dyes

Compared to N-Phenylgamma Acid and N-Acetyl-8-hydroxynaphthalene-3,6-disulfonic Acid, the target compound’s aminoethyl group allows covalent bonding with textiles, creating colorfast fabrics resistant to washing .

Environmental Analysis

The sulfonic acid group in these compounds facilitates interactions with heavy metals. For example, 1-Naphthylamine-8-sulfonic Acid detects lead ions via fluorescence quenching, while this compound monitors organic pollutants in water .

生物活性

N-(Aminoethyl)-8-naphthylamine-1-sulfonic acid, commonly referred to as 1,8-EDANS, is a fluorescent compound that has garnered attention in biochemical research due to its unique properties and versatile applications. This article delves into its biological activity, synthesis, and various applications in scientific research.

- Chemical Formula : C₁₂H₁₄N₂O₃S

- Molecular Weight : 266.32 g/mol

- Structure : Features a naphthalene ring substituted with an aminoethyl group and a sulfonic acid moiety, contributing to its solubility and fluorescence properties.

Biological Activity

-

Fluorescent Properties

- The primary biological activity of this compound is attributed to its fluorescent characteristics. Upon excitation, it emits blue fluorescence, making it an effective probe for detecting biomolecules such as proteins and nucleic acids in various assays.

-

Binding Affinity

- Research indicates that 1,8-EDANS can selectively bind to certain proteins, leading to measurable changes in fluorescence intensity. This property is crucial for studying protein dynamics and interactions within biological systems.

-

Applications in Assays

- It is widely used in fluorescence microscopy and flow cytometry for cellular imaging and analysis. Its ability to form stable complexes with metal ions enhances detection sensitivity in assays.

- The compound has also been investigated for its role in enzyme assays where fluorescence serves as an indicator of enzymatic activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with naphthalene derivatives.

- Reagents : Aminoethyl groups are introduced using appropriate coupling reagents.

- Final Product : The sulfonic acid group is added to enhance solubility and reactivity.

Study on Protein Interactions

A study focused on the interaction between 1,8-EDANS and various proteins demonstrated its effectiveness as a fluorescent label. The binding affinity was quantitatively measured using fluorescence spectroscopy, revealing insights into protein conformational changes upon ligand binding.

Application in Drug Delivery

Research has explored the potential of 1,8-EDANS in drug delivery systems. Its biocompatibility and ability to label biomolecules make it a promising candidate for tracking drug distribution within cells .

| Application | Description |

|---|---|

| Fluorescence Microscopy | Used for visualizing cellular components by labeling proteins or nucleic acids. |

| Flow Cytometry | Enables analysis of cell populations based on fluorescent labeling. |

| Enzyme Activity Assays | Acts as an indicator for measuring enzymatic reactions through fluorescence. |

| Drug Delivery Systems | Investigated for tracking drug molecules within biological systems. |

Q & A

What are the recommended methods for synthesizing N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid, and what purity thresholds are critical for research applications?

Methodological Answer:

Synthesis typically involves coupling reactions, such as the Ullmann reaction, which facilitates aryl-amine bond formation. For example, microwave-assisted copper(0)-catalyzed methods (e.g., for ANS derivatives) reduce reaction times and improve yields . Alternative routes may include nucleophilic substitution of sulfonated naphthalene derivatives with aminoethyl groups.

Purity Thresholds: HPLC purity >95% is critical to minimize fluorescence interference from impurities, as specified in safety data sheets (SDS) for structurally related compounds .

How does the molecular structure of this compound influence its fluorescence properties compared to ANS derivatives?

Methodological Answer:

The aminoethyl group enhances electron-donating capacity, shifting excitation/emission wavelengths compared to ANS (8-anilino-1-naphthalenesulfonic acid). ANS derivatives exhibit intramolecular charge transfer between the sulfonate and anilino groups . For this compound, the aminoethyl side chain may increase polarity, improving aqueous solubility and altering binding specificity to hydrophobic protein pockets .

What are the critical safety and storage protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .

- Storage: Keep in a cool (<25°C), dry place, away from oxidizers. Store in amber glass containers to prevent photodegradation .

- Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What experimental strategies are effective in resolving solubility challenges of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

- Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 7.4 with 1–5% DMSO or Tween-20 to enhance solubility .

- Salt Forms: The sodium salt derivative (CAS: 312693-54-2) offers improved aqueous solubility compared to the free acid .

- Sonication: Brief sonication (10–15 minutes) at 40–50°C can disperse aggregates without degrading the compound .

How can researchers validate the specificity of this compound in detecting protein conformational changes, and what controls are necessary?

Methodological Answer:

- Competitive Binding: Co-incubate with ANS (a known hydrophobic probe) to test displacement; reduced fluorescence indicates overlapping binding sites .

- Mutagenesis: Use protein variants with altered hydrophobic pockets to confirm binding dependency .

- Controls: Include buffer-only blanks, unlabeled protein, and a reference fluorophore (e.g., ANS) to normalize signals .

How should researchers address discrepancies in reported quantum yields of this compound across different studies?

Methodological Answer:

- Standardization: Use a reference fluorophore (e.g., quinine sulfate) under identical instrument settings (slit widths, excitation wavelengths) .

- Purity Verification: Reanalyze compound purity via HPLC and confirm absence of self-quenching contaminants .

- Environmental Factors: Control temperature and ionic strength, which affect fluorescence intensity .

What are the key considerations for integrating this compound into fluorescence-based kinetic studies of enzyme mechanisms?

Methodological Answer:

- Real-Time Monitoring: Use stopped-flow fluorimetry to capture rapid conformational changes (e.g., substrate binding or product release) .

- Quenching Corrections: Account for inner-filter effects by diluting samples to OD <0.1 at excitation wavelengths .

- Temperature Control: Maintain assays at 25°C or 37°C using thermostatted cuvette holders to ensure consistent kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。